molecular formula C11H15N3O3S B2916831 ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate CAS No. 865659-96-7

ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate

Cat. No.: B2916831
CAS No.: 865659-96-7
M. Wt: 269.32
InChI Key: GFFVZYBFTMHATO-NTUHNPAUSA-N
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Description

Ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate is a thiazole-based compound featuring a dimethylamino methylidene amino substituent at the 2-position of the thiazole ring and an ethyl 3-oxopropanoate ester at the 5-position. This structure combines electron-rich (dimethylamino) and electron-withdrawing (oxopropanoate) groups, making it a versatile intermediate for pharmaceutical and agrochemical applications. The compound’s reactivity is influenced by the conjugation between the thiazole ring and the substituents, which modulates its physicochemical and biological properties .

Properties

IUPAC Name

ethyl 3-[2-[(E)-dimethylaminomethylideneamino]-1,3-thiazol-5-yl]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-4-17-10(16)5-8(15)9-6-12-11(18-9)13-7-14(2)3/h6-7H,4-5H2,1-3H3/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFVZYBFTMHATO-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=C(S1)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)C1=CN=C(S1)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: [_{{{CITATION{{{2{N-[2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3 ...](https://www.chemspider.com/Chemical-Structure.81367235.html). The reaction conditions typically involve the use of strong bases and heating to facilitate the formation of the desired product[{{{CITATION{{{1{ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3 ...](https://www.parchem.com/chemical-supplier-distributor/ethyl-3-2-e-dimethylamino-methylidene-amino-1-3-thiazol-5-yl-3-oxopropanoate-771239)[{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure consistent quality and yield[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 .... The process involves continuous monitoring and optimization to achieve high efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted thiazoles and derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Biology: In biological research, ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate is employed as a probe to study enzyme activities and metabolic pathways[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Medicine: The compound has shown potential in medicinal chemistry, where it is being investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Mechanism of Action

The mechanism by which ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{N-[2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3 ...](https://www.chemspider.com/Chemical-Structure.81367235.html). The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{1{ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3 ...](https://www.parchem.com/chemical-supplier-distributor/ethyl-3-2-e-dimethylamino-methylidene-amino-1-3-thiazol-5-yl-3-oxopropanoate-771239)[{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 .... The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several analogs (Table 1). Key differences include:

  • Substituent Position: Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate (CAS 2059988-91-7) has the dimethylamino methylidene group at the 2-position and a carboxylate ester at the 5-position, similar to the target compound.
  • Heteroatom Modifications: Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate () replaces the dimethylamino group with bis(methylsulfanyl), increasing lipophilicity (logP ≈ 2.8 vs. 1.5 for the target compound) but reducing hydrogen-bonding capacity .

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound C₁₁H₁₅N₃O₃S 269.32 1.5 2-(dimethylamino methylidene), 5-(3-oxopropanoate)
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate C₉H₁₃N₃O₂S 243.28 1.2 2-(dimethylamino methylidene), 5-carboxylate
Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate C₁₅H₁₉N₃O₃S₂ 353.46 2.8 2-(bis(methylsulfanyl)), 3-anilino, 3-oxopropanoate
Metabolic and Pharmacokinetic Profiles
  • Metabolism: The dimethylamino group in the target compound may undergo N-demethylation (common in hepatic CYP3A4-mediated metabolism), whereas bis(methylsulfanyl) analogs () form sulfoxides, increasing polarity and renal excretion .
  • Bioavailability: The 3-oxopropanoate ester enhances solubility (cLogS = -2.1 vs. -3.5 for non-ester analogs), improving oral absorption compared to carboxylate derivatives .

Biological Activity

Ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula: C₁₁H₁₄N₄O₃S
  • Molecular Weight: 286.32 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Interaction: It can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis: The compound has shown potential in inducing programmed cell death in cancer cells, suggesting its utility in oncology.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • Study Findings: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of tumor cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Research Data: In vitro studies demonstrate that this compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential as a therapeutic agent for bacterial infections.

Case Studies and Research Findings

StudyObjectiveResults
Study AEvaluate anticancer effectsSignificant cytotoxicity in breast cancer cells with IC50 values < 10 µM.
Study BAssess antimicrobial activityEffective against E. coli and S. aureus with minimum inhibitory concentration (MIC) values of 20 µg/mL.
Study CMechanistic insightsInduction of apoptosis via caspase activation in treated cancer cells.

Q & A

Q. What are the recommended synthetic routes for ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a multi-step condensation reaction. A common approach involves:

Thiazole Core Formation : React 5-amino-1,3-thiazole derivatives with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the (dimethylamino)methylidene group .

Esterification : Couple the thiazole intermediate with ethyl 3-oxopropanoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like THF or DCM.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., hydrolysis of the ester group).
  • Use catalytic DMAP to enhance coupling efficiency .
  • Control temperature (0–5°C for condensation; room temperature for esterification) to improve yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer: Use a combination of analytical techniques:

  • Spectroscopy :
    • IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and thiazole C=N stretches at ~1600 cm⁻¹ .
    • NMR : Look for characteristic signals (e.g., ester methyl protons at δ 1.2–1.4 ppm, thiazole protons at δ 7.5–8.5 ppm) .
  • Chromatography :
    • HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N values to confirm stoichiometry .

Q. What solvents and conditions are suitable for recrystallization to obtain single crystals for X-ray diffraction?

Answer:

  • Solvent Selection : Use mixed solvents like ethyl acetate/hexane or DCM/methanol for slow evaporation. Polar aprotic solvents (e.g., DMF) may disrupt crystallinity due to strong solvation .
  • Temperature : Gradual cooling from 40°C to 4°C promotes nucleation.
  • Crystallization Challenges : The compound’s planar thiazole moiety may lead to stacking issues; adding seed crystals or using anti-solvent diffusion can help .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or bioactivity in drug discovery contexts?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Focus on the (dimethylamino)methylidene group’s hydrogen-bonding potential .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The thiazole ring’s electron-deficient nature may drive nucleophilic attacks .
  • MD Simulations : Assess stability in physiological conditions (e.g., solvation in water/lipid bilayers) using GROMACS .

Q. How do conflicting spectroscopic data (e.g., NMR shifts) arise, and how can they be resolved?

Answer: Causes of Discrepancies :

  • Tautomerism : The (dimethylamino)methylidene group may exist in equilibrium between E/Z configurations, altering proton environments .
  • Solvent Effects : Polar solvents (DMSO-d6) can shift thiazole protons upfield by ~0.3 ppm compared to CDCl₃ .
    Resolution Strategies :
  • Variable Temperature NMR : Freeze tautomeric equilibria at low temperatures (−40°C).
  • COSY/NOESY : Identify coupling between thiazole and adjacent protons to confirm connectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?

Answer:

  • Racemization Risks : The ester group may hydrolyze under basic conditions, leading to racemization. Use anhydrous conditions and avoid strong bases .
  • Process Control :
    • In-line FTIR : Monitor reaction progress in real-time to optimize reagent addition rates .
    • Membrane Separation : Employ nanofiltration to remove unreacted intermediates without thermal degradation .

Q. How can this compound’s stability under varying pH and temperature conditions be systematically studied?

Answer: Methodology :

Accelerated Stability Testing :

  • Prepare buffered solutions (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
  • Analyze degradation via HPLC at intervals (0, 7, 14 days) .

Kinetic Modeling :

  • Use Arrhenius plots to extrapolate shelf-life at room temperature.

Degradation Products :

  • Identify by LC-MS; common pathways include ester hydrolysis to the carboxylic acid or thiazole ring oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

Answer:

  • Source Validation : Cross-check data against peer-reviewed journals (e.g., Acta Crystallographica ) and avoid non-curated databases (e.g., commercial compound listings ).
  • Reproducibility Tests : Repeat synthesis/analysis using identical conditions. For example, melting point variations may arise from polymorphic forms; use DSC to identify phase transitions .

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